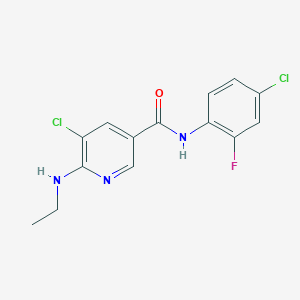
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key player in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway, particularly through mutations in BRAF, is a common feature of many cancers. Therefore, PF-06463922 has potential as an anti-cancer drug.
作用機序
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is a selective inhibitor of BRAF. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells with BRAF mutations.
Biochemical and physiological effects:
This compound has been shown to have potent and selective inhibitory activity against BRAF in cancer cells with BRAF mutations. In addition, this compound has been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, the effects of this compound on normal cells and tissues are not well understood.
実験室実験の利点と制限
One advantage of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its selectivity for BRAF. This allows for specific targeting of cancer cells with BRAF mutations, while sparing normal cells with wild-type BRAF. However, one limitation of this compound is its potential for off-target effects, particularly on other kinases in the MAPK pathway. In addition, the effects of this compound on normal cells and tissues need to be further investigated.
将来の方向性
There are several potential future directions for research on 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the investigation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, the effects of this compound on normal cells and tissues need to be further investigated in order to better understand its potential as an anti-cancer drug.
合成法
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-chloro-2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the amide linkage. The resulting compound is then further reacted with ethylamine to introduce the ethylamino group. Finally, the 5-chloro substituent is introduced through a substitution reaction with thionyl chloride.
科学的研究の応用
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells with BRAF mutations, but has little effect on cells with wild-type BRAF. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse xenograft models of BRAF-mutant cancers, including melanoma and colorectal cancer.
特性
IUPAC Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O/c1-2-18-13-10(16)5-8(7-19-13)14(21)20-12-4-3-9(15)6-11(12)17/h3-7H,2H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRQIBIMAAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

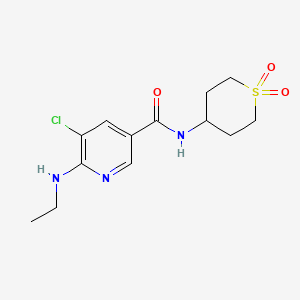
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
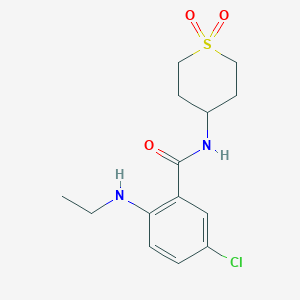
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
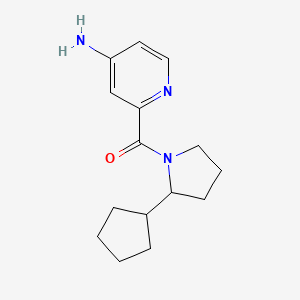
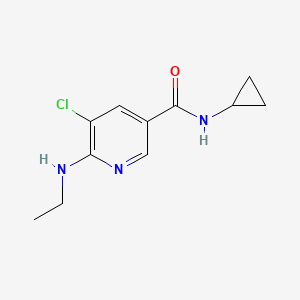
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
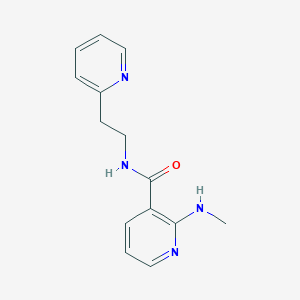
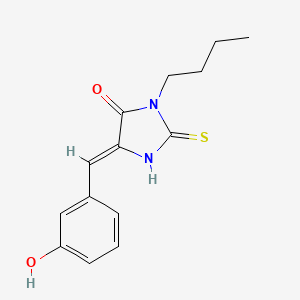
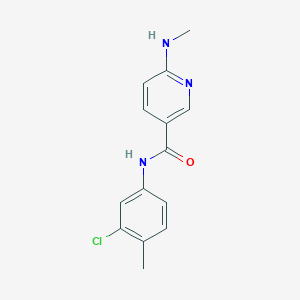
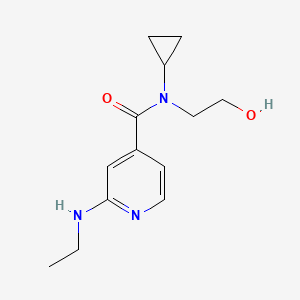


![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)